REACTION_CXSMILES
|
O1CCC[CH2:2]1.C[Mg]I.CON(C)[C:12](=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1.Cl>O>[Cl:21][C:16]1[CH:15]=[C:14]([CH2:13][C:12](=[O:22])[CH3:2])[CH:19]=[CH:18][C:17]=1[Cl:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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CON(C(CC1=CC(=C(C=C1)Cl)Cl)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
same material
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at about 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at <2° C. during the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise during a 45 minute period
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was maintained between -2° C. and +2° C. throughout the addition
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was maintained at <4° C. throughout the addition
|
Type
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EXTRACTION
|
Details
|
extracted with two 150 mL portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 100 mL of an aqueous solution saturated with sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were then dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue, which
|
Type
|
CUSTOM
|
Details
|
The 6.6 grams isolated here
|
Type
|
CUSTOM
|
Details
|
prepared in an analogous manner
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
TEMPERATURE
|
Details
|
gradually increasing to 75% methylene chloride in petroleum ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |